1,4-Bis(ethylsulfanyl)naphthalene
Description
1,4-Bis(ethylsulfanyl)naphthalene is a naphthalene derivative with ethylthio (-S-C₂H₅) substituents at the 1 and 4 positions of the aromatic core. These derivatives are characterized by sulfur-containing substituents that influence molecular geometry, electronic properties, and intermolecular interactions, making them relevant in materials science and organic electronics .
Properties
CAS No. |
113469-03-7 |
|---|---|
Molecular Formula |
C14H16S2 |
Molecular Weight |
248.4 g/mol |
IUPAC Name |
1,4-bis(ethylsulfanyl)naphthalene |
InChI |
InChI=1S/C14H16S2/c1-3-15-13-9-10-14(16-4-2)12-8-6-5-7-11(12)13/h5-10H,3-4H2,1-2H3 |
InChI Key |
NKSHNVXUXRGISU-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=CC=C(C2=CC=CC=C21)SCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(ethylsulfanyl)naphthalene typically involves the reaction of 1,4-dihalonaphthalene with ethanethiol in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). The base, often potassium carbonate (K2CO3) or sodium hydride (NaH), facilitates the nucleophilic substitution of the halogen atoms by the ethylsulfanyl groups.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(ethylsulfanyl)naphthalene can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: The compound can be reduced to form the corresponding naphthalene derivative with ethyl groups instead of ethylsulfanyl groups.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA, acetic acid as solvent, room temperature to mild heating.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), ethanol as solvent, room temperature.
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, halogens (Cl2, Br2) for halogenation, often in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Ethyl-substituted naphthalene.
Substitution: Nitro, sulfonyl, or halogen-substituted derivatives of this compound.
Scientific Research Applications
1,4-Bis(ethylsulfanyl)naphthalene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for various functionalized naphthalene derivatives.
Biology: Investigated for its potential biological activities, such as antifungal and antibacterial properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 1,4-Bis(ethylsulfanyl)naphthalene depends on the specific chemical reactions it undergoes. For example, in oxidation reactions, the ethylsulfanyl groups are converted to sulfoxides or sulfones through the transfer of oxygen atoms from the oxidizing agent. In electrophilic aromatic substitution reactions, the naphthalene ring acts as a nucleophile, attacking the electrophile to form a cationic intermediate, which then loses a proton to regenerate the aromatic system.
Comparison with Similar Compounds
Comparison with Structural Analogs
1,4-Bis(methylsulfanyl)naphthalene
- Structure & Geometry: The naphthalene core is nearly planar, with methylthio groups deviating by 0.019–0.221 Å from the mean plane . Bond lengths (C–S: ~1.78 Å) and angles align with typical values for aromatic thioethers . Crystal Packing: Monoclinic (space group P2₁/c), with lattice parameters a = 15.203 Å, b = 10.246 Å, c = 7.175 Å, and β = 99.43° . The shortest S···S contact is 3.686 Å, exceeding the van der Waals radius (3.6 Å), indicating weak intermolecular interactions .
Synthesis : Produced via nucleophilic substitution on 1,4-dihalonaphthalene with methylthiolate, yielding 92% crystalline product after purification .
1,4-Bis(dimethylsilyl)naphthalene
- Structure : Substitution with bulkier dimethylsilyl (-Si(CH₃)₂H) groups introduces steric effects, likely reducing planarity compared to thioether analogs.
- Properties: Reported as a colorless liquid (70% yield) with distinct NMR signals (δ 0.49 ppm for Si-CH₃) .
1,4-Bis(4-methoxyphenyl)naphthalene
- Structure : Features methoxyphenyl substituents, creating a twisted conformation (dihedral angles: 59.63–67.09° between naphthalene and phenyl planes) .
- Crystal Packing : Stabilized by C–H···O interactions, forming supramolecular chains along the b-axis . This contrasts with sulfur analogs, where S···S or S···H interactions dominate.
1,4-Bis(benzoxazolyl)naphthalene
- Applications: Exhibits anti-tumor activity, with 22.12% inhibition of MCF-7 breast cancer cells at 40 μM .
2,3-Bis(ethylsulfanyl)-1,4,5,8-tetrathiafulvalene-6,7-dicarbonitrile
- Structure : Ethylthio groups contribute to a planar core, with weak C–H···N hydrogen bonds forming centrosymmetric dimers .
- Electronic Properties : The tetrathiafulvalene (TTF) core suggests utility in conductive materials or charge-transfer complexes.
Key Structural and Functional Differences
Research Implications
- Biological Activity : Benzoxazolyl and thioether groups correlate with anti-cancer effects, suggesting structure-activity relationships worth exploring .
- Synthetic Flexibility : Halogenated precursors (e.g., 1,4-bis(chloromethyl)naphthalene) enable diverse functionalization, supporting tailored molecular design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
